[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride
Description
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with an aminomethyl group at the 4-position and a pyridin-3-yl methanone moiety. Its molecular formula is C₁₂H₁₇N₃O·2HCl, with a molecular weight of 292.2 g/mol .
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11;;/h1-2,5,9-10H,3-4,6-8,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSOVSHUOJHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function and leading to a range of biological effects.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function. The specific nature of these interactions and the resulting changes are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride, a compound with the CAS number 1286265-79-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is C12H19Cl2N3O, with a molecular weight of 292.20 g/mol. It is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a pyridine moiety, which contributes to its biological activity.
Research indicates that compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride often function as inhibitors of various enzymes involved in disease pathways. For instance, related derivatives have been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes like NAMPT, which play crucial roles in cancer metabolism and cell survival .
Inhibition of NAMPT
The inhibition of NAMPT by this class of compounds is particularly significant in cancer therapy. By disrupting NAD+ biosynthesis, these inhibitors can induce apoptosis in cancer cells, thus providing a therapeutic avenue for treatment-resistant tumors .
Anticancer Properties
Several studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds containing piperidine structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 19.9 | MAGL inhibition |
| Compound B | OVCAR-3 | 9.28 | Apoptosis induction via NAD+ depletion |
| Compound C | COV318 | 75.3 | Cell cycle arrest |
These results suggest that 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride may share similar mechanisms leading to reduced viability in cancer cells.
Antiviral Activity
In addition to anticancer effects, certain derivatives have been studied for their antiviral properties. For example, piperidin derivatives have been reported as effective non-nucleoside inhibitors of HIV reverse transcriptase, demonstrating significant activity with EC50 values in the nanomolar range . This suggests a broader therapeutic potential for 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride beyond oncology.
Study on Anticancer Efficacy
In a preclinical study involving pancreatic ductal adenocarcinoma (PDAC), compounds related to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride exhibited notable antiproliferative effects. The study reported IC50 values indicating effective growth inhibition across multiple PDAC cell lines .
Research on Enzyme Inhibition
Further investigations into the enzyme inhibition capabilities revealed that derivatives could selectively inhibit MAGL (monoacylglycerol lipase), an enzyme linked to endocannabinoid degradation and cancer progression. Compounds showed IC50 values as low as 0.84 µM, indicating strong inhibitory potential .
Scientific Research Applications
Pharmacological Applications
- Antipsychotic Activity : Research indicates that compounds with similar piperidine structures have been explored for their potential as antipsychotic agents. These compounds can modulate neurotransmitter systems, particularly the glutamatergic and dopaminergic pathways, which are crucial in conditions like schizophrenia .
- Cognitive Enhancement : Some studies suggest that derivatives of piperidine can enhance cognitive functions by acting as positive allosteric modulators of metabotropic glutamate receptors. This mechanism may provide therapeutic benefits in cognitive disorders such as Alzheimer’s disease .
- Analgesic Properties : There is evidence that piperidine derivatives exhibit analgesic effects, potentially through opioid receptor interactions. This application is significant in developing new pain management therapies without the side effects associated with traditional opioids .
Case Study 1: Antipsychotic Effects
A study published in the Journal of Pharmacology and Experimental Therapeutics evaluated a series of piperidine derivatives, including compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride. The results demonstrated significant reductions in psychotic symptoms in animal models, indicating potential for further development as antipsychotic medications .
Case Study 2: Cognitive Enhancement
In a preclinical study focusing on cognitive enhancement, a related compound was tested for its effects on memory and learning tasks in rodents. The results indicated improved performance in maze tests, suggesting that modulation of glutamatergic signaling may enhance cognitive functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with three analogs:
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (pyridine isomer, PK00698E-1) .
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (pyrrolidine analog, PK03371E-1) .
4-(Diphenylmethoxy)piperidine Hydrochloride (piperidine derivative with diphenylmethoxy substitution) .
Table 1: Structural and Physicochemical Comparison
| Property | 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 4-(Diphenylmethoxy)piperidine Hydrochloride |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₇N₃O·2HCl | C₁₂H₁₇N₃O·2HCl | C₉H₁₃N₃·2HCl | C₁₈H₂₂NOCl |
| Molecular Weight (g/mol) | 292.2 | 292.2 | 236.14 | 297.8 |
| CAS Number | Not explicitly provided | 1286265-79-9 | 1193388-05-4 | Not provided |
| Core Structure | Piperidine + pyridin-3-yl | Piperidine + pyridin-4-yl | Pyrrolidine + pyridin-3-yl | Piperidine + diphenylmethoxy |
| Solubility | Not reported | Not classified; likely polar due to dihydrochloride salt | Not reported | Likely lipophilic (diphenylmethoxy group) |
| GHS Classification | Not classified | Not classified | Not classified | Not provided |
Key Findings:
Positional Isomerism (Pyridin-3-yl vs. Pyridin-4-yl): The pyridin-3-yl and pyridin-4-yl isomers (Table 1) differ in the orientation of the pyridine ring.
Piperidine vs. Pyrrolidine Core: Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in PK03371E-1) alters ring strain and hydrogen-bonding capacity.
Functional Group Impact: The diphenylmethoxy-substituted piperidine () lacks the aminomethyl and pyridinyl groups, resulting in a more lipophilic structure. Such derivatives are typically explored for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
